2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Overview
Description
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The exact synthetic routes and reaction conditions can vary, but typically involve the following steps:
Formation of Intermediate Compounds: The initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, and condensation.
Coupling Reactions: The intermediate compounds are then coupled using reagents such as trifluoromethyl phenyl sulfone.
Final Assembly: The final compound is assembled through a series of reactions, including esterification and amination.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes, which can undergo single electron transfer reactions under certain conditions . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 2-ETHYL 4-ISOPROPYL 5-({(Z)-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENOYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE stands out due to its unique molecular structure and properties. Similar compounds include:
Isopropyl 2-ethyl-4-methylpentanoate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Trifluoromethyl phenyl sulfone: Used in similar synthetic applications, but with different reactivity and applications.
Properties
IUPAC Name |
2-O-ethyl 4-O-propan-2-yl 5-[[(Z)-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2NO6S/c1-5-29-21(28)18-13(4)17(20(27)30-12(2)3)19(32-18)25-16(26)11-8-14-6-9-15(10-7-14)31-22(23)24/h6-12,22H,5H2,1-4H3,(H,25,26)/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMNSIBUJGYMNQ-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=C(C=C2)OC(F)F)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C\C2=CC=C(C=C2)OC(F)F)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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